4-[(Pentyloxy)methylidene]cyclohex-1-ene
Description
4-[(Pentyloxy)methylidene]cyclohex-1-ene is a cyclohexene derivative characterized by a pentyloxy-substituted methylidene group at the 4-position of the cyclohexene ring.
Properties
CAS No. |
80336-10-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-(pentoxymethylidene)cyclohexene |
InChI |
InChI=1S/C12H20O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-5,11H,2-3,6-10H2,1H3 |
InChI Key |
XCTUTEDPTGURAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC=C1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexanone with pentyloxyacetaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(Pentyloxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
Scientific Research Applications
4-[(Pentyloxy)methylidene]cyclohex-1-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Pentyloxy)methylidene]cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-[(Pentyloxy)methylidene]cyclohex-1-ene, highlighting their substituents, molecular properties, and biological activities:
Key Observations:
Bioactivity : Compounds with aromatic substituents (e.g., dimethoxyphenyl or styryl groups) exhibit significant pharmacological activity. For example, (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene demonstrates potent COX-2 inhibition, likely due to electron-rich aromatic systems enhancing enzyme binding . In contrast, simpler analogs like 4-methyl-1-cyclohexene lack bioactivity due to the absence of functional groups .
Stereochemical Influence: The cis-configuration in phenylbutenoid dimers (e.g., cis-3-(3',4'-dimethoxyphenyl)-4-[(E)-3''',4'''-dimethoxystyryl]cyclohex-1-ene) enhances apoptogenic activity in leukemia cells compared to trans-isomers, suggesting stereochemistry critically affects biological targeting .
For instance, methoxy-substituted cyclohexenes show higher logP values than methyl or isopropylidene analogs, correlating with enhanced cellular uptake .
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